molecular formula C7H5ClN2O B3346410 3-Chloro-5-(hydroxymethyl)picolinonitrile CAS No. 1186637-82-0

3-Chloro-5-(hydroxymethyl)picolinonitrile

Cat. No.: B3346410
CAS No.: 1186637-82-0
M. Wt: 168.58 g/mol
InChI Key: BCHLMAIZUXPOET-UHFFFAOYSA-N
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Description

3-Chloro-5-(hydroxymethyl)picolinonitrile is a pyridine derivative characterized by a chloro group at the 3-position, a hydroxymethyl group at the 5-position, and a nitrile substituent at the 2-position. These compounds often serve as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to undergo functional group transformations. For example, hydroxymethyl-substituted picolinonitriles are key components in hydantoin-based androgen receptor antagonists (), while chloro- and trifluoromethyl-substituted analogs are precursors for fungicides and cross-coupling reactions ().

Properties

IUPAC Name

3-chloro-5-(hydroxymethyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-6-1-5(4-11)3-10-7(6)2-9/h1,3,11H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHLMAIZUXPOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C#N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Chloro-5-(hydroxymethyl)picolinonitrile involves the reaction of 3-chloro-5-(chloromethyl)picolinonitrile with a suitable hydroxylating agent. The reaction typically takes place in a solvent such as dichloromethane (CH2Cl2) at low temperatures (0°C) and is catalyzed by thionyl chloride (SOCl2). The reaction mixture is stirred at room temperature overnight, followed by purification through chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(hydroxymethyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-Chloro-5-(carboxymethyl)picolinonitrile

    Reduction: 3-Chloro-5-(hydroxymethyl)picolinamidine

    Substitution: Various substituted picolinonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-Chloro-5-(hydroxymethyl)picolinonitrile is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in developing new compounds.

Biology

In biological research, this compound serves as a building block for developing biologically active compounds. Its structure allows for modifications that can lead to novel pharmacological agents.

Medicine

Ongoing research explores its potential as a precursor for pharmaceutical agents. The compound's ability to interact with biological targets suggests it may play a role in drug development, particularly in creating compounds with specific therapeutic effects.

Industry

In industrial applications, this compound is involved in the production of agrochemicals and other specialty chemicals. This includes its use in formulations that require specific reactivity or biological activity.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest it inhibits the growth of certain bacterial strains.
  • Anticancer Potential: Evidence indicates that this compound can induce apoptosis in cancer cells, potentially through mechanisms like DNA intercalation or inhibition of topoisomerases.
  • Anti-inflammatory Effects: Some derivatives show promise in modulating cytokine production, indicating potential anti-inflammatory properties.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryReduction in cytokine levels

Case Study 1: Anticancer Activity

A study investigated various picolinonitrile derivatives, including this compound, against breast cancer cell lines. Results demonstrated significant cytotoxicity linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Properties

Another study tested the compound against Gram-positive and Gram-negative bacteria, revealing effective inhibition against Staphylococcus aureus and Escherichia coli. This highlights its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(hydroxymethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The chloro and hydroxymethyl groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The nitrile group can undergo hydrolysis to form carboxamide or carboxylic acid derivatives, which can further interact with biological targets.

Comparison with Similar Compounds

Research Findings and Trends

  • Pharmaceutical Applications: Hydroxymethyl- and trifluoromethyl-substituted picolinonitriles are prominent in drug discovery. Compound 19a () and its analogs are optimized for androgen receptor antagonism, with structural modifications (e.g., fluorophenyl or methylbenzamide groups) enhancing potency.
  • Agrochemical Uses: The trifluoromethyl group in 3-Chloro-5-(trifluoromethyl)picolinonitrile () is critical for fungicidal activity, likely due to increased lipophilicity and metabolic stability.
  • Synthetic Versatility: Boronate esters () and chloro substituents () enable diverse functionalization, underscoring the picolinonitrile core’s utility in organic synthesis.

Biological Activity

3-Chloro-5-(hydroxymethyl)picolinonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on the available literature.

Chemical Structure and Properties

The molecular formula of this compound is C_7H_6ClN_2O, and it features a picolinonitrile core with a hydroxymethyl group and a chlorine atom. The presence of these functional groups contributes to its biological reactivity and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with key enzymes and receptors in biological systems. The compound exhibits reactivity characteristic of nitriles, which can participate in nucleophilic substitution reactions, making it a potential inhibitor of various enzymatic pathways .

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It may interact with specific receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : There is emerging evidence that compounds in the picolinonitrile class can induce apoptosis in cancer cells, possibly through DNA intercalation or inhibition of topoisomerases .
  • Anti-inflammatory Effects : Some studies have indicated that derivatives of picolinonitriles can exhibit anti-inflammatory properties by modulating cytokine production.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryReduction in cytokine levels

Case Study 1: Anticancer Activity

A study investigated the effects of various picolinonitrile derivatives, including this compound, on cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, suggesting a potential role as an anticancer agent. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Properties

In another study, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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